Triethylene Glycol Monobenzyl Ether

Vue d'ensemble

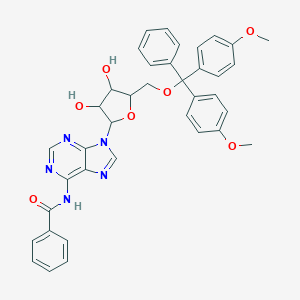

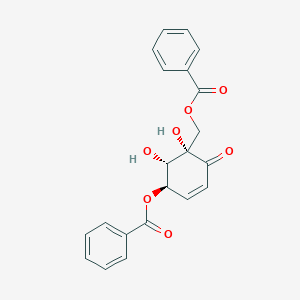

Description

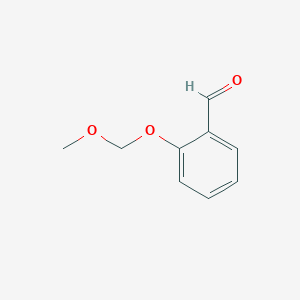

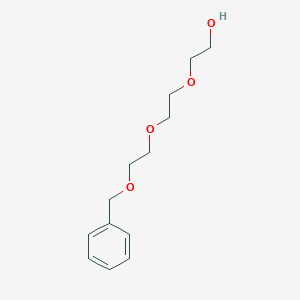

Triethylene Glycol Monobenzyl Ether is a chemical compound that is derived from the reaction of triethylene glycol with benzyl chloride, resulting in the etherification of one of the hydroxyl groups of triethylene glycol. This compound is part of a larger family of polyether esters, which are known for their ability to form complex molecular structures and have applications in various fields, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of triethylene glycol monobenzyl ether can be achieved through an oxymercuration reaction, as described in the research. This reaction involves the interaction between methyl acrylate and the monobenzyl ethers of mono-, di-, and triethylene glycol. The process is followed by a reduction step using sodium borohydride to yield the expected polyether esters . This method showcases the ability to manipulate the structure of triethylene glycol to create various derivatives with potential utility in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of triethylene glycol monobenzyl ether and its derivatives is characterized by the presence of ether and ester functional groups. These groups play a crucial role in the compound's reactivity and its ability to form larger, more complex structures. The research indicates that multicyclic poly(ether esters) can be synthesized from oligo(ethylene glycol)s and trimesoyl chloride, with triethylene glycol being a key component in this process . The resulting structures are characterized using techniques such as 1H NMR and MALDI-TOF mass spectrometry, which provide detailed information about the molecular composition and the arrangement of atoms within the compound.

Chemical Reactions Analysis

The chemical reactions involving triethylene glycol monobenzyl ether derivatives are complex and can lead to the formation of various products depending on the reaction conditions. For instance, the polycondensation of oligo(ethylene glycol)s with trimesoyl chloride can result in the formation of multicyclic poly(ether esters) without gelation under certain conditions . The ability to control the outcome of these reactions is essential for the synthesis of specific compounds with desired properties and functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triethylene glycol monobenzyl ether and its derivatives are influenced by their molecular structure. The presence of ether and ester groups affects properties such as solubility, reactivity, and the ability to form gels or soluble multicycles. For example, the research shows that at certain concentrations, oligo(ethylene glycol)s can yield gels, while in other cases, soluble multicycles are obtained . These properties are significant when considering the practical applications of these compounds, such as their use as solvents or in the creation of materials with specific characteristics.

Applications De Recherche Scientifique

Application 1: Drug Delivery Systems

- Scientific Field : Pharmaceutics

- Summary of the Application : TEGMA is used to create a new class of amphiphilic block copolymers for drug delivery systems . These copolymers are created by combining polylactic acid (PLA), a biocompatible and biodegradable hydrophobic polyester used for cargo encapsulation, and a hydrophilic polymer composed of oligo ethylene glycol chains (TEGMA), which provides stability and repellent properties with added thermo-responsiveness .

- Methods of Application : The PLA-b-PTEGMA block copolymers were synthesized using ring-opening polymerization (ROP) and reversible addition–fragmentation chain transfer (RAFT) polymerization (ROP-RAFT), resulting in varying ratios between the hydrophobic and hydrophilic blocks . Techniques such as size exclusion chromatography (SEC) and 1H NMR spectroscopy were used to characterize the block copolymers .

- Results or Outcomes : The results show that the LCST values for the block copolymers decreased with increasing PLA content in the copolymer . The selected block copolymer presented LCST transitions at physiologically relevant temperatures, making it suitable for manufacturing nanoparticles (NPs) and drug encapsulation-release of the chemotherapeutic paclitaxel (PTX) via temperature-triggered drug release mechanism . The drug release profile was found to be temperature-dependent, with PTX release being sustained at all tested conditions, but substantially accelerated at 37 and 40 °C compared to 25 °C .

Application 2: Solvent Properties

- Scientific Field : Organic Chemistry

- Summary of the Application : Glycol ethers, including Triethylene Glycol Monobenzyl Ether, are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . They are commonly used as solvents in paints and cleaners .

- Methods of Application : These compounds are used directly as solvents in various applications due to their dual functionality and unique solvency properties . They are often used in formulations for cleaning products due to their good solvency for greasy soils and waxes .

- Results or Outcomes : The use of these solvents can improve the effectiveness of cleaning products and paints, contributing to their performance .

Application 3: Synthesis of PROTACs

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Triethylene Glycol Monobenzyl Ether is used as a PEG-based PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

- Methods of Application : This compound is used as a linker molecule in the synthesis of PROTACs. It connects the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase .

- Results or Outcomes : The use of Triethylene Glycol Monobenzyl Ether as a linker in PROTACs can lead to the successful degradation of target proteins, which can have therapeutic effects in various diseases .

Application 4: Paint Stripping Formulations

- Scientific Field : Industrial Chemistry

- Summary of the Application : Butoxytriglycol (Triethylene Glycol Monobutyl Ether) is used as a low-volatility component in paint stripping formulations .

- Methods of Application : This compound is used directly in the formulation of paint strippers due to its excellent solvency properties .

- Results or Outcomes : The use of Butoxytriglycol can improve the effectiveness of paint strippers, contributing to their performance .

Application 5: Textile Dye Processes

- Scientific Field : Textile Industry

- Summary of the Application : Butoxytriglycol is used as a dye carrier for textile dye processes .

- Methods of Application : This compound is used in the dyeing process to improve the penetration of dye into fibers .

- Results or Outcomes : The use of Butoxytriglycol can enhance the color quality and durability of dyed textiles .

Application 6: Solvent for Resins, Oils, Waxes, Fats, and Dyestuffs

- Scientific Field : Organic Chemistry

- Summary of the Application : Glycol ethers, including Triethylene Glycol Monobenzyl Ether, are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . They are commonly used as solvents in various applications due to their dual functionality and unique solvency properties .

- Methods of Application : These compounds are used directly as solvents in various applications due to their dual functionality and unique solvency properties . They are often used in formulations for cleaning products due to their good solvency for greasy soils and waxes .

- Results or Outcomes : The use of these solvents can improve the effectiveness of cleaning products and paints, contributing to their performance .

Safety And Hazards

Triethylene Glycol Monobenzyl Ether can cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . Inhalation of a mist of this material may cause respiratory tract irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Propriétés

IUPAC Name |

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPHZILZNXDCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371989 | |

| Record name | Triethylene Glycol Monobenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylene Glycol Monobenzyl Ether | |

CAS RN |

55489-58-2 | |

| Record name | Triethylene Glycol Monobenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2-[2-(benzyloxy)ethoxy]ethoxy}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)